2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of the chlorophenyl group. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The chlorophenyl group can be introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Final Assembly: The pyrrolidinone moiety is typically introduced through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its stability and reactivity can be exploited in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and pyrrolidinone moiety are often involved in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl)phosphoramidate
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, is a key differentiator, as it can participate in various chemical reactions and interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C20H17ClN4O3 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-8-6-13(7-9-15)10-17(26)22-20-24-23-19(28-20)14-11-18(27)25(12-14)16-4-2-1-3-5-16/h1-9,14H,10-12H2,(H,22,24,26) |
InChI Key |
WPQUGNLSQQGHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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